molecular formula C17H15FN2O3 B2963086 3-((4-Fluorophenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 380872-66-2

3-((4-Fluorophenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No. B2963086
CAS RN: 380872-66-2
M. Wt: 314.316
InChI Key: PFQJEVAXESZPMX-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, also known as FMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPD is a pyrrolidine derivative with a molecular formula of C17H17FN2O3 and a molecular weight of 318.33 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of pyrrolidine-2,4-diones, closely related to the target compound, involves acylation processes that yield 3-acyltetramic acids, showcasing their versatility in producing a range of substituted tetramic acids (Jones et al., 1990). These processes are essential for creating diverse chemical entities that can be further explored for various applications, including medicinal and material sciences.

Chromosomal Studies

Fluorescamine (Fluram), structurally similar to the target compound, has been utilized in chromosomal studies for its ability to induce species-dependent bands in mammalian chromosomes. This property highlights the potential of fluoro-substituted pyrrolidinediones in biological labeling and genetic research, demonstrating their capability to differentiate chromosome regions in genomes through fluorescence (Cuéllar et al., 1991).

Anticancer Activity

A derivative of pyrrolidine-2,5-dione has shown antitumor activity against various murine tumors, illustrating the potential of these compounds in cancer therapy. The enhancement of anticancer drugs' activity through co-administration with a 3-aminopyrrolidine-2,5-dione-N-mustard derivative underscores the utility of these compounds in developing more effective cancer treatments (Ambaye et al., 2004).

Material Science Applications

In material sciences, conjugated polyelectrolytes containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been developed for use as electron transport layers in polymer solar cells. These materials demonstrate the adaptability of pyrrolidinedione derivatives in creating components for electronic devices, offering insights into their potential for enhancing the efficiency of solar cells (Hu et al., 2015).

properties

IUPAC Name

3-(4-fluoroanilino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-23-15-5-3-2-4-14(15)20-16(21)10-13(17(20)22)19-12-8-6-11(18)7-9-12/h2-9,13,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQJEVAXESZPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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